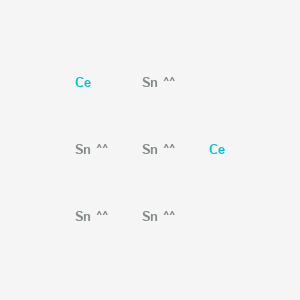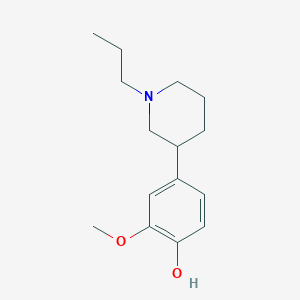
2-Methoxy-4-(1-propylpiperidin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(1-propylpiperidin-3-yl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a methoxy group and a propylpiperidinyl group attached to a phenol ring. Phenolic compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-propylpiperidin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. The reaction conditions typically include the use of a strong base and a polar aprotic solvent to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of phenolic compounds often involves the use of catalytic processes to enhance the efficiency and yield of the desired product. The specific conditions and catalysts used can vary depending on the desired properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(1-propylpiperidin-3-yl)phenol undergoes various types of chemical reactions, including:
Reduction: The reduction of quinones back to phenols can be achieved using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Applications De Recherche Scientifique
2-Methoxy-4-(1-propylpiperidin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(1-propylpiperidin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The propylpiperidinyl group may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxyphenol:
4-Methoxyphenol:
Uniqueness
2-Methoxy-4-(1-propylpiperidin-3-yl)phenol is unique due to the presence of the propylpiperidinyl group, which imparts distinct chemical and biological properties compared to other methoxyphenols. This structural feature may enhance its interactions with specific molecular targets and pathways, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
112904-16-2 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
2-methoxy-4-(1-propylpiperidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO2/c1-3-8-16-9-4-5-13(11-16)12-6-7-14(17)15(10-12)18-2/h6-7,10,13,17H,3-5,8-9,11H2,1-2H3 |
Clé InChI |
RNHAJCXHMKVRBM-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCC(C1)C2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


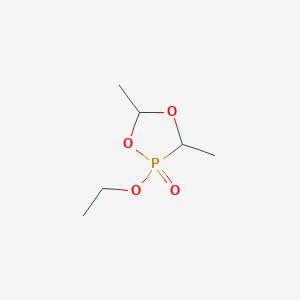
![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate](/img/structure/B14317707.png)
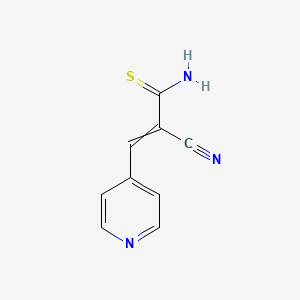
![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
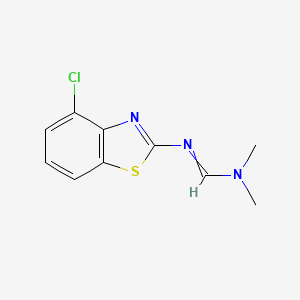
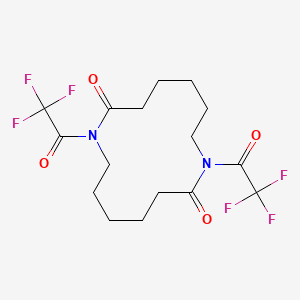
![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
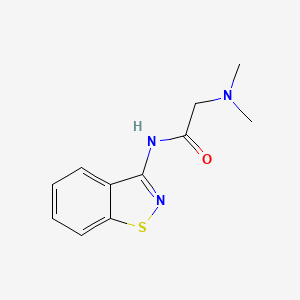

![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
